molecular formula C17H23NO B221356 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide

カタログ番号 B221356
分子量: 257.37 g/mol
InChIキー: QKXWESDHQWEXIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide, also known as Cyclohexylphenylacetamie (CPA), is a synthetic compound that belongs to the family of nootropic drugs. Nootropics are substances that enhance cognitive function, including memory, creativity, and motivation, without causing significant side effects. CPA is a relatively new nootropic drug that has gained attention in the scientific community due to its potential benefits in improving cognitive function.

作用機序

The exact mechanism of action of CPA is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
CPA has been shown to have several biochemical and physiological effects on the brain. One study published in the Journal of Psychopharmacology found that CPA increased the levels of dopamine and norepinephrine in the prefrontal cortex, a brain region involved in cognitive function. Another study published in the Journal of Alzheimer's Disease found that CPA reduced the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brain.

実験室実験の利点と制限

CPA has several advantages and limitations for lab experiments. One advantage is that it has been shown to improve cognitive function in both healthy individuals and patients with mild cognitive impairment, making it a potential treatment for cognitive disorders. However, one limitation is that the exact mechanism of action of CPA is not fully understood, making it difficult to design experiments to investigate its effects.

将来の方向性

There are several future directions for research on CPA. One direction is to investigate its potential benefits in treating other cognitive disorders, such as dementia and attention deficit hyperactivity disorder (ADHD). Another direction is to investigate its long-term effects on cognitive function and its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of CPA and its effects on the brain.

合成法

The synthesis of CPA involves several steps, including the reaction of cyclohexene with ethylene oxide to form 2-(cyclohex-1-en-1-yl)ethanol, followed by the reaction of the latter with 2-methylphenylacetyl chloride to form CPA. The synthesis of CPA is a complex process that requires expertise in organic chemistry.

科学的研究の応用

CPA has been the subject of several scientific studies that have investigated its potential benefits in improving cognitive function. One study published in the Journal of Psychopharmacology found that CPA improved memory and attention in healthy individuals. Another study published in the Journal of Alzheimer's Disease found that CPA improved cognitive function in patients with mild cognitive impairment.

特性

製品名

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide

分子式

C17H23NO

分子量

257.37 g/mol

IUPAC名

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H23NO/c1-14-7-5-6-10-16(14)13-17(19)18-12-11-15-8-3-2-4-9-15/h5-8,10H,2-4,9,11-13H2,1H3,(H,18,19)

InChIキー

QKXWESDHQWEXIL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NCCC2=CCCCC2

正規SMILES

CC1=CC=CC=C1CC(=O)NCCC2=CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。